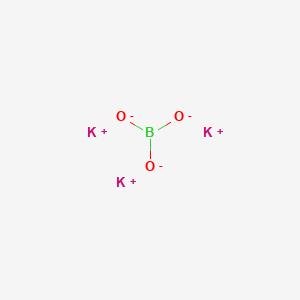
7H-Benzo(c)pyrido(2,3-g)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Benzo(c)pyrido(2,3-g)carbazole is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicine. It is a complex molecule that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of 7H-Benzo(c)pyrido(2,3-g)carbazole is complex and not fully understood. It is believed to exert its effects through the inhibition of various enzymes and signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Effets Biochimiques Et Physiologiques
7H-Benzo(c)pyrido(2,3-g)carbazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cells. It has also been found to have anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of viral infections and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7H-Benzo(c)pyrido(2,3-g)carbazole in lab experiments include its potential as a drug candidate for the treatment of various diseases, as well as its ability to inhibit various enzymes and signaling pathways. However, its complex structure and synthesis method make it difficult to produce in large quantities, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for research on 7H-Benzo(c)pyrido(2,3-g)carbazole. One area of focus is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the identification of new targets for the compound, as well as the development of more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of 7H-Benzo(c)pyrido(2,3-g)carbazole and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 7H-Benzo(c)pyrido(2,3-g)carbazole is a complex process that involves several steps. The most commonly used method for its synthesis is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. Other methods include the use of metal-catalyzed reactions and microwave-assisted synthesis.
Applications De Recherche Scientifique
7H-Benzo(c)pyrido(2,3-g)carbazole has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been shown to be an effective inhibitor of various enzymes, including tyrosine kinases and topoisomerases, which are important targets for drug development.
Propriétés
Numéro CAS |
194-62-7 |
|---|---|
Nom du produit |
7H-Benzo(c)pyrido(2,3-g)carbazole |
Formule moléculaire |
C19H12N2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
4,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-6-14-12(4-1)7-9-15-17(14)18-16(21-15)10-8-13-5-3-11-20-19(13)18/h1-11,21H |
Clé InChI |
PZBAOCZCTWWYLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4N=CC=C5 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4N=CC=C5 |
Autres numéros CAS |
194-62-7 |
Synonymes |
7H-Benzo[c]pyrido[2,3-g]carbazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)








